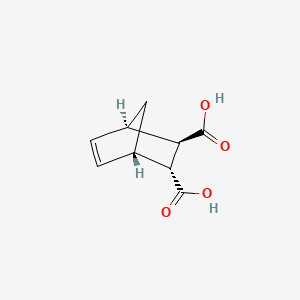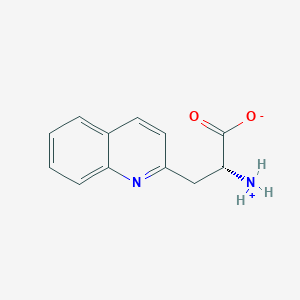![molecular formula C15H21ClN2O2 B7946636 [(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7946636.png)
[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride” is known as isopropyl alcohol. It is a colorless, flammable liquid with a strong odor. It is commonly used as a solvent and cleaning agent in various industries, including pharmaceuticals, cosmetics, and electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl alcohol is typically produced by the hydration of propene. This can be done using either direct or indirect methods:
Direct Hydration: Propene is reacted with water in the presence of an acidic catalyst, such as phosphoric acid, at high temperatures and pressures.
Indirect Hydration: Propene is first reacted with sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol.
Industrial Production Methods: The most common industrial method for producing isopropyl alcohol is the indirect hydration process. This method is preferred due to its higher yield and lower cost compared to direct hydration.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl alcohol undergoes various chemical reactions, including:
Oxidation: Isopropyl alcohol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.
Substitution: Isopropyl alcohol can undergo substitution reactions to form isopropyl halides when reacted with halogenating agents like hydrogen chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Hydrogen chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed:
Oxidation: Acetone
Reduction: Propane
Substitution: Isopropyl halides
Aplicaciones Científicas De Investigación
Isopropyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed as a disinfectant and antiseptic in laboratories and medical settings.
Medicine: Utilized in the preparation of pharmaceutical formulations and as a disinfectant for medical instruments.
Industry: Used in the manufacturing of cosmetics, personal care products, and electronics cleaning solutions.
Mecanismo De Acción
Isopropyl alcohol is similar to other alcohols, such as ethanol and methanol, but it has unique properties that make it particularly useful in certain applications. For example:
Ethanol: While ethanol is also used as a solvent and disinfectant, isopropyl alcohol is more effective at denaturing proteins and is less toxic when used externally.
Methanol: Methanol is highly toxic and is primarily used as an industrial solvent and antifreeze. Isopropyl alcohol is safer for use in medical and personal care applications.
Comparación Con Compuestos Similares
- Ethanol
- Methanol
- Propanol
Propiedades
IUPAC Name |
[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBSYCWJZVVILK-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate](/img/structure/B7946553.png)
![(NE)-2-chloro-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7946555.png)
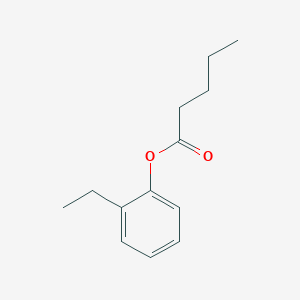
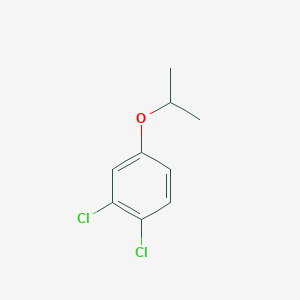
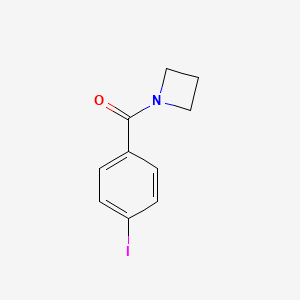

![Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-](/img/structure/B7946607.png)

